2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring, a methoxyphenyl group, and a thioketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives. The resulting benzo[d]imidazole is then reacted with 4-methoxybenzaldehyde to introduce the methoxyphenyl group. The thioketone moiety is introduced through a subsequent reaction with a suitable thiolating agent.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted products.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties.
Industry: Its unique chemical structure makes it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)quinoline: Used in electrocatalytic CO2 reduction.
2-((1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Evaluated for its anticancer potential.
1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol: Studied for its structural and photophysical properties.
Uniqueness: 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S.BrH/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16;/h2-9H,10H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLWZJRZQTYALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.